4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Overview
Description
4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Morpholine Group: The morpholine group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzothiazole intermediate with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the nitrogen atom on the benzothiazole ring using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, where the nitrogen atom can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines, alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.
Biological Research: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving benzothiazole derivatives.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine: This compound also contains a morpholine ring and exhibits similar pharmacological properties.
4-methyl-N-(3-morpholin-4-ylpropyl)-benzamide: Another compound with a morpholine ring, used in various chemical and biological studies.
Uniqueness
4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine is unique due to its specific structural arrangement, which combines the benzothiazole ring with a morpholine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-12-4-2-5-13-14(12)17-15(20-13)16-6-3-7-18-8-10-19-11-9-18/h2,4-5H,3,6-11H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPVSLKHCCLGNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NCCCN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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